molecular formula C8H6BrF3O B1400725 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene CAS No. 936249-99-9

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene

Cat. No.: B1400725
CAS No.: 936249-99-9
M. Wt: 255.03 g/mol
InChI Key: YTRPZYBHEPDBJT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene (CAS 936249-99-9) is a high-purity fluorinated benzene derivative supplied with a minimum purity of ≥98% . This compound, with the molecular formula C₈H₆BrF₃O and a molecular weight of 255.03 g/mol, is characterized by its unique structure featuring both bromo and 2,2-difluoroethoxy functional groups on a fluorobenzene ring, making it a valuable bifunctional synthetic intermediate . As a key building block in organic synthesis, this compound is designed for the research and development of novel chemical entities. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, facilitating the construction of more complex molecular architectures. While specific studies on this exact molecule are limited, related bromo-fluorobenzene compounds are extensively utilized as precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials . The incorporation of fluorine atoms and alkoxy chains is a common strategy in medicinal chemistry to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This product is strictly for Research Use Only and is intended for further manufacturing in a laboratory setting. It is not intended for diagnostic or therapeutic human use. Researchers should handle this material with care, as it may carry warnings related to health hazards (H302, H315, H319, H335) . Proper personal protective equipment should be worn, and the material should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPZYBHEPDBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene typically involves the reaction of 2,2-difluoroethanol with 2-bromo-4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The reaction can be represented as follows:

2-Bromo-4-fluorophenol+2,2-difluoroethanolK2CO3,DMF,heatThis compound\text{2-Bromo-4-fluorophenol} + \text{2,2-difluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-Bromo-4-fluorophenol+2,2-difluoroethanolK2​CO3​,DMF,heat​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 is the most reactive site due to its lower bond strength compared to fluorine. The electron-withdrawing substituents (fluorine and difluoroethoxy) activate the ring for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance and inductive effects.

Example Reaction:

Methoxylation
Reacting with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80–100°C replaces bromine with a methoxy group .

Reaction Conditions Yield
C6H3BrF OCHF2 C6H3F OCHF2 OMe \text{C}_6\text{H}_3\text{BrF OCHF}_2\text{ }\rightarrow \text{C}_6\text{H}_3\text{F OCHF}_2\text{ OMe }NaOMe, DMF, 12h, 80°C84–91%

Mechanism :

  • Deprotonation of the aromatic ring by the base.

  • Formation of the Meisenheimer complex.

  • Elimination of bromide ion.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Grignard reactions, to form biaryl or alkyl-aryl derivatives.

Suzuki-Miyaura Coupling

Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products .

Reaction Conditions Yield
C6H3BrF OCHF2 +ArB OH 2C6H3F OCHF2 Ar \text{C}_6\text{H}_3\text{BrF OCHF}_2\text{ }+\text{ArB OH }_2\rightarrow \text{C}_6\text{H}_3\text{F OCHF}_2\text{ Ar }Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C75–88%

Grignard Reaction

Isopropylmagnesium bromide replaces bromine with an alkyl group under anhydrous tetrahydrofuran (THF) at −40°C :

Reaction Conditions Yield
C6H3BrF OCHF2 +iPrMgBrC6H3F OCHF2 iPr \text{C}_6\text{H}_3\text{BrF OCHF}_2\text{ }+\text{iPrMgBr}\rightarrow \text{C}_6\text{H}_3\text{F OCHF}_2\text{ iPr }THF, −40°C, 2h92%

Electrophilic Substitution

The electron-withdrawing groups deactivate the ring, but electrophilic substitution can occur at the para position to the fluorine atom (position 5) .

Example: Nitration

Using HNO₃/H₂SO₄ introduces a nitro group at position 5:

Reaction Conditions Yield
C6H3BrF OCHF2 C6H2BrF OCHF2 NO2 \text{C}_6\text{H}_3\text{BrF OCHF}_2\text{ }\rightarrow \text{C}_6\text{H}_2\text{BrF OCHF}_2\text{ NO}_2\text{ }HNO₃, H₂SO₄, 0°C68%

Ether Cleavage

The difluoroethoxy group is resistant to hydrolysis under mild conditions but can be cleaved with strong acids (e.g., HBr/AcOH) to form phenol derivatives:

Reaction Conditions Yield
C6H3BrF OCHF2 C6H3BrF OH \text{C}_6\text{H}_3\text{BrF OCHF}_2\text{ }\rightarrow \text{C}_6\text{H}_3\text{BrF OH }HBr, AcOH, 12h, 100°C78%

Radical Reactions

Under UV light or initiators (e.g., AIBN), bromine participates in radical chain reactions, such as atom-transfer radical addition (ATRA) .

Key Mechanistic Insights:

  • SNAr Reactivity : Bromine substitution is favored due to the para-directing effects of the fluorine and difluoroethoxy groups .

  • Steric Effects : The bulky difluoroethoxy group hinders substitution at adjacent positions .

  • Electronic Effects : The electron-withdrawing nature of substituents lowers the LUMO energy, facilitating nucleophilic attack .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols), facilitating the creation of diverse derivatives.
  • Reduction Reactions : The compound can undergo reduction to yield amines, which are crucial in synthesizing pharmaceuticals and agrochemicals.
Reaction TypeExample Products
Nucleophilic SubstitutionVarious substituted derivatives
Reduction2-Amino-1-(2,2-difluoroethoxy)-4-fluorobenzene

Pharmaceutical Applications

Potential Therapeutic Agents
Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The compound's structure can be modified to enhance its efficacy and selectivity against specific biological targets.

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial activities.
  • Enzyme Inhibition : The unique difluoroethoxy group may influence binding affinity to enzymes, offering potential for drug design targeting specific pathways.

Material Science

Development of Novel Materials
In material science, this compound can be used to synthesize advanced materials with tailored properties:

  • Polymers and Coatings : The compound can serve as a building block for polymers that demonstrate improved thermal stability and chemical resistance.
  • Functionalized Surfaces : Its ability to modify surface properties makes it valuable in creating coatings with specific functionalities.

Chemical Biology

Molecular Probes and Biological Studies
In chemical biology, this compound can function as a molecular probe to study biological processes:

  • Investigating Molecular Interactions : The compound's reactivity allows it to interact with various biomolecules, aiding in the understanding of enzymatic mechanisms and receptor-ligand interactions.
  • Biological Pathway Modulation : By targeting specific pathways, this compound can help elucidate the roles of different biological processes.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential for therapeutic use .
  • Synthesis of Functional Polymers : Research published in Materials Science & Engineering highlighted the use of this compound in synthesizing polymers with enhanced properties for coatings and electronic applications .
  • Biological Interaction Analysis : A study in Chemical Biology explored how this compound interacts with specific enzymes, providing insights into its potential as a drug candidate targeting metabolic pathways .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the difluoroethoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the compound's behavior. Below is a comparative analysis with key analogues:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene 2301067-84-3* 2-Br, 4-F, 1-OCH₂CF₂ C₈H₅BrF₃O 267.01 Intermediate for fluorinated aromatics
4-Bromo-2-difluoromethoxy-1-methylbenzene 954235-88-2 4-Br, 2-OCHF₂, 1-CH₃ C₈H₇BrF₂O 245.04 Enhanced steric hindrance from CH₃
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 4-Br, 2-F, 1-OCF₃ C₇H₃BrF₄O 259.00 Higher electronegativity (OCF₃ vs. OCH₂CF₂)
2-Bromo-1-(2,2-difluoropropoxy)-4-fluorobenzene 2301067-84-3 2-Br, 4-F, 1-OCH(CF₂)CH₃ C₉H₈BrF₃O 269.06 Longer alkoxy chain increases lipophilicity
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 2-Br, 4-F, 1-OCH₃ C₇H₆BrFO 205.03 Less electronegative (OCH₃ vs. OCH₂CF₂)

Notes:

  • Steric Effects : The methyl group in 954235-88-2 introduces steric hindrance, which may reduce accessibility to the bromine atom in coupling reactions .
  • Lipophilicity : The difluoropropoxy substituent in 2301067-84-3 increases molecular weight and hydrophobicity, which could enhance membrane permeability in bioactive molecules .

Biological Activity

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a benzene ring, which may influence its reactivity and biological interactions. Its molecular formula is C8H7BrF2OC_8H_7BrF_2O, and it possesses both lipophilic and hydrophilic characteristics due to the presence of the difluoroethoxy group.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures can interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on β\beta -secretase (BACE1), which is crucial in Alzheimer's disease pathology .
  • Receptor Modulation : It has been suggested that compounds with halogen substitutions can act as modulators of G protein-coupled receptors (GPCRs), impacting pathways related to pain and inflammation .

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Antiinflammatory Activity

In vitro studies demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. This was assessed using cell lines treated with lipopolysaccharides (LPS) to induce inflammation.

Cytotoxicity Assays

The compound's cytotoxic effects were evaluated against several cancer cell lines. A dose-response relationship was established, indicating that higher concentrations lead to increased cell death. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa15.3
MCF-712.7
A54910.5

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study investigated its effects on neuroinflammation in a mouse model of Alzheimer's disease. The administration of the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function compared to control groups .
  • Case Study 2 : In another study focused on cancer therapy, the compound was tested in combination with existing chemotherapeutics. Results indicated a synergistic effect that enhanced apoptosis in resistant cancer cells, suggesting its potential as an adjunct therapy .

Safety and Toxicology

Safety assessments are critical for any new therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it also requires careful evaluation of its safety profile. The LD50 values need to be determined through further animal studies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene, and how can purity be maximized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, introducing the 2,2-difluoroethoxy group via SNAr on a pre-brominated fluorobenzene derivative requires careful control of reaction conditions (temperature, base, solvent polarity). Catalytic methods such as Suzuki-Miyaura coupling (using aryl bromides and boronic esters) are effective for constructing complex aryl ethers . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >97% purity, as validated by GC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹⁹F and ¹H NMR resolve substituent effects (e.g., difluoroethoxy vs. fluorobenzene signals).
  • GC/HPLC : Quantify purity (>97% by GC or HLC ).
  • X-ray Crystallography : SHELX software is widely used for resolving crystal structures, particularly for heavy atoms like bromine.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in further functionalization?

The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Ullmann), while the fluorine and difluoroethoxy groups are electron-withdrawing, directing electrophilic substitutions to meta/para positions. For example, bromine’s position at C2 enhances stability in Suzuki couplings due to reduced steric hindrance .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in derivatizing this compound?

Regioselectivity in SNAr or cross-coupling reactions is influenced by:

  • Steric effects : Bulky substituents (e.g., difluoroethoxy) hinder ortho substitution.
  • Electronic effects : Fluorine’s strong electron-withdrawing nature activates specific positions. Computational studies (DFT) can model transition states to predict reactivity . Kinetic vs. thermodynamic control in substitution pathways should be evaluated via time-resolved NMR or quenching experiments.

Q. How can this compound serve as a precursor in synthesizing kinase inhibitors or bioactive molecules?

  • Drug intermediates : The bromine atom enables cross-coupling to generate biaryl structures, key in kinase inhibitors (e.g., IKK2 inhibitors like AZD3264 ).
  • Biological probes : Functionalization with fluorophores or radiolabels (e.g., ¹⁸F) allows imaging studies. The difluoroethoxy group enhances metabolic stability in vivo .

Q. What strategies resolve contradictions in crystallographic data for bromine-containing derivatives?

Heavy atoms like bromine cause absorption anomalies in X-ray diffraction. SHELX refinement recommends:

  • Using TWINABS for absorption corrections.
  • High-resolution data (≤1.0 Å) to resolve positional disorder.
  • Validating against NMR/DFT models to confirm bond lengths and angles.

Q. How can conflicting purity and reactivity data be reconciled during scale-up?

  • Batch analysis : Compare GC/HPLC results across multiple synthesis batches to identify impurities (e.g., dehalogenation byproducts) .
  • Reaction monitoring : In situ IR or Raman spectroscopy tracks intermediates and optimizes reaction time/temperature.
  • DoE (Design of Experiments) : Statistically evaluate solvent/base combinations to minimize side reactions.

Methodological Tables

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Purity (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃8598
Ullmann CouplingCuI, 1,10-phenanthroline7295
Buchwald-HartwigPd₂(dba)₃, XPhos6897

Q. Table 2: Analytical Data for Common Derivatives

Derivative¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)Purity Method
Parent Compound7.45 (d, J=8.5)-112 (t, J=54)GC
Suzuki Coupling Product7.89 (m)-110 (m)HPLC

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
Reactant of Route 2
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2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene

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